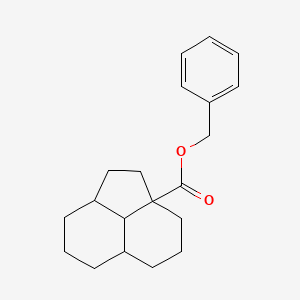
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate: is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a decahydroacenaphthylene core with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl decahydroacenaphthylene-2a(3H)-carboxylate typically involves multiple steps, starting with the preparation of the decahydroacenaphthylene core. This can be achieved through hydrogenation of acenaphthylene under high pressure and temperature conditions. The carboxylate group is then introduced via carboxylation reactions, often using carbon dioxide as a reagent. Finally, the benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as halogens or nucleophiles like amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Benzyl decahydroacenaphthylene-2a(3H)-carboxylic acid derivatives.
Reduction: Benzyl decahydroacenaphthylene-2a(3H)-methanol.
Substitution: Various benzyl-substituted decahydroacenaphthylene derivatives.
Scientific Research Applications
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzyl decahydroacenaphthylene-2a(3H)-carboxylate involves its interaction with specific molecular targets. The benzyl group can facilitate binding to enzymes or receptors, while the decahydroacenaphthylene core provides structural stability. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Decahydroacenaphthylene-2a(8bH)-carboxylic acid: Similar core structure but lacks the benzyl group.
Benzyl acenaphthylene-2a(3H)-carboxylate: Similar functional groups but with an unsaturated core.
Uniqueness
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate is unique due to the combination of its saturated decahydroacenaphthylene core and the presence of both benzyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189886-85-9 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
benzyl 2,3,4,5,5a,6,7,8,8a,8b-decahydro-1H-acenaphthylene-3a-carboxylate |
InChI |
InChI=1S/C20H26O2/c21-19(22-14-15-6-2-1-3-7-15)20-12-5-10-16-8-4-9-17(11-13-20)18(16)20/h1-3,6-7,16-18H,4-5,8-14H2 |
InChI Key |
TWJJTUMJQFBAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3(C2C(C1)CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















